5HT2bR Antagonist Selectivity Across GPCR Panel
In a comprehensive GPCR selectivity screen against 161 GPCRs, 4-(3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)morpholine demonstrated exclusive antagonism at the 5HT2b receptor (cellular IC50 = 54 nM) with no detectable agonist or antagonist activity at any of the other 160 GPCR targets tested [1]. This degree of specificity is documented as 'negative for all agonist screens' and 'negative for all antagonist screens except for 5HT2bR' in the published screening panel [1]. The compound also showed 5HT2bR binding activity with an IC50 of 22±9.0 nM [1]. In contrast, the morpholine derivative S1RA (E-52862) exhibits only moderate affinity for the 5HT2b receptor with a Ki of 328 nM, representing a >6-fold lower binding affinity .
| Evidence Dimension | GPCR selectivity and 5HT2b receptor binding affinity |
|---|---|
| Target Compound Data | 5HT2bR cellular antagonist IC50 = 54 nM; 5HT2bR binding IC50 = 22±9.0 nM; 0/160 other GPCRs show activity |
| Comparator Or Baseline | S1RA (E-52862) morpholine derivative: 5HT2b Ki = 328 nM; antagonistic activity with low potency |
| Quantified Difference | Target compound shows at least 6-fold lower binding IC50 (22 nM vs. 328 nM Ki) and near-absolute GPCR panel selectivity |
| Conditions | GPCR agonist/antagonist screen (161 GPCRs); cellular 5HT2bR antagonist assay; 5HT2bR binding assay |
Why This Matters
For researchers studying 5HT2b-mediated pathways or developing therapeutics where off-target GPCR activity presents a safety concern, the documented exclusivity for 5HT2bR across 161 GPCRs offers a verifiable advantage over less selective alternatives.
- [1] PMC. Table 1: 5HT2bR binding activity (IC50 = 22±9.0 nM) and cellular 5HT2bR antagonist activity (IC50 = 54 nM). GPCR agonist/antagonist screen (161 GPCRs) results. JAD-98-jad240063-t001, PMC11091653. View Source
